molecular formula C7H3Br2N B1367187 2,6-Dibromobenzonitrile CAS No. 6575-12-8

2,6-Dibromobenzonitrile

Cat. No. B1367187
CAS RN: 6575-12-8
M. Wt: 260.91 g/mol
InChI Key: KBLLYABRMLFXFZ-UHFFFAOYSA-N
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Description

2,6-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It has a molecular weight of 260.91 . It is used in research and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 2,6-Dibromobenzonitrile involves the reaction of 2,6-Dibromoaniline with copper (I) cyanide in dimethyl sulfoxide at 50°C under nitrogen. tert-Butyl nitrite is then added and the mixture is stirred for 1 hour at 50°C. The mixture is then cooled and poured into 1 M aqueous hydrochloric acid. The mixture is extracted with ethyl acetate and the extracts are washed with water, brine, and then dried. The solvent is evaporated under reduced pressure and the residue is chromatographed to give the title compound .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromobenzonitrile consists of a benzene ring with two bromine atoms and one nitrile group attached to it .


Physical And Chemical Properties Analysis

2,6-Dibromobenzonitrile is a solid at room temperature. It has a molecular weight of 260.91 and its molecular formula is C7H3Br2N .

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry, specifically in the field of organic luminophores .
  • Summary of the Application : 2,6-Dibromobenzonitrile is used in the synthesis of novel organic luminophores that exhibit thermally activated delayed fluorescence (TADF) in the aggregated state . This is crucial for the advancement of delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .
  • Methods of Application or Experimental Procedures : The synthesis, photophysical properties, molecular and crystal structures, and theoretical calculations of 2,6-bis(diarylamino)benzophenones were reported . Absorption spectra in solution and calculations using density functional theory (DFT) method revealed that the optical excitation took place through intramolecular charge-transfer from one diarylamino moiety to an aroyl group .
  • Results or Outcomes : While the benzophenones did not luminesce in solution, the solids of the benzophenones emitted green light with moderate-to-good quantum yields . Thus, the benzophenones exhibit aggregation-induced emission . Based on the lifetime measurement, the green emission of the solids was found to include TADF . The emergence of the TADF is supported by the small energy gap between the excited singlet and triplet states, which was estimated by time-dependent DFT calculations . Thin films of poly(methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds . Linear correlation between logarithm value of TADF lifetime and temperature was observed with the benzophenone in powder, suggesting that the benzophenones can serve as molecular thermometers workable under aqueous conditions .

Safety And Hazards

2,6-Dibromobenzonitrile is classified as a warning signal word. It is harmful if swallowed or in contact with skin. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be eaten, drunk, or smoked when using this product .

properties

IUPAC Name

2,6-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLLYABRMLFXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506782
Record name 2,6-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromobenzonitrile

CAS RN

6575-12-8
Record name 2,6-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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